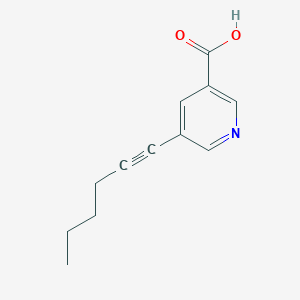

5-Hex-1-ynylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hex-1-ynylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-3-4-5-6-10-7-11(12(14)15)9-13-8-10/h7-9H,2-4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWDNFDBDZUPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371417 | |

| Record name | 5-Hex-1-ynylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-31-9 | |

| Record name | 5-Hex-1-ynylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Hex 1 Ynylnicotinic Acid and Its Derivatives

Strategies for Introducing the Hex-1-ynyl Substituent onto the Nicotinic Acid Core

The creation of the carbon-carbon bond between the nicotinic acid ring and the hex-1-ynyl chain is the cornerstone of synthesizing 5-Hex-1-ynylnicotinic acid. This is most effectively achieved through powerful cross-coupling reactions catalyzed by transition metals, although alternative multi-step pathways also provide viable routes.

Transition Metal-Catalyzed Cross-Coupling Reactions for Alkynyl Installation

Transition metal-catalyzed cross-coupling reactions are the most prominent and efficient methods for forming C(sp²)-C(sp) bonds, which is precisely the type of bond required to link the hex-1-ynyl group to the 5-position of the nicotinic acid ring. eie.grnih.gov The Sonogashira and Negishi reactions are the most widely employed strategies for this purpose. wikipedia.orgwikipedia.org

The Sonogashira coupling reaction involves the coupling of a terminal alkyne (1-hexyne) with an aryl or vinyl halide (such as 5-bromo- or 5-iodonicotinic acid derivatives). wikipedia.org This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst, often CuI. wikipedia.org The reaction is carried out in the presence of a base, like an amine (e.g., triethylamine (B128534) or diisopropylamine), which also serves as the solvent. sorbonne-universite.fr

The Negishi coupling provides an alternative, powerful method for this transformation. It involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorgsyn.org For the synthesis of this compound, this would entail the preparation of a hex-1-ynylzinc halide, which is then coupled with a 5-halonicotinic acid derivative. illinois.edu Palladium catalysts are generally preferred due to their high functional group tolerance and superior yields. wikipedia.orgorgsyn.org

| Coupling Reaction | Catalyst System | Reactants | Base/Solvent | General Conditions |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | 5-Halonicotinate, 1-Hexyne (B1330390) | Amine (e.g., Et₃N, Et₂NH) | Mild temperatures, inert atmosphere. wikipedia.org |

| Negishi Coupling | Pd(0) (e.g., Pd(PPh₃)₄) or Ni(II) complex (e.g., Ni(acac)₂) | 5-Halonicotinate, Hex-1-ynylzinc halide | Typically no external base needed; THF solvent | Mild temperatures, inert atmosphere. wikipedia.orgorgsyn.org |

Multi-Step Approaches to Alkyne Formation on Pyridine (B92270) Rings

Beyond direct cross-coupling, multi-step strategies can be employed to construct the alkynyl-substituted pyridine framework. These methods often involve building the pyridine ring from acyclic precursors in a way that incorporates the desired functionality. Ruthenium-catalyzed cycloisomerization of 3-azadienynes represents one such advanced approach for creating substituted pyridines. organic-chemistry.org Another strategy involves the [2+2+2] cyclotrimerization of alkynes with nitriles, which can be used to form densely substituted pyridine rings. acs.org These methods, while often more complex than a single cross-coupling step, offer flexibility and access to a wide range of pyridine derivatives from simple starting materials. researchgate.net

Synthesis of this compound Precursors and Building Blocks

The successful synthesis of the final product is contingent upon the efficient preparation of its key precursors: a suitably halogenated nicotinic acid intermediate and the 1-hexyne coupling partner.

Preparation of Halogenated Nicotinic Acid Intermediates

The most common precursors for cross-coupling reactions are 5-bromo- and 5-iodonicotinic acids or their esters. 5-Bromonicotinic acid is frequently synthesized by the direct bromination of nicotinic acid. google.com This process often involves heating nicotinic acid with bromine in the presence of thionyl chloride, which acts as both a solvent and a dehydrating agent to form the intermediate nicotinoyl chloride. google.comgoogle.com The use of a Lewis acid catalyst can improve the efficiency of the bromination. google.com

Synthesizing 5-iodonicotinic acid can be more challenging. One reported method involves the synthesis from 3-cyanopyridine, which is first halogenated and then hydrolyzed to the carboxylic acid. google.com Other specialized routes to iodo-substituted nicotinic acids involve multi-step sequences starting from substituted picolines, which are oxidized in a later step. nih.govacs.org The choice between a bromo- or iodo-substituted precursor often depends on reactivity, with iodo-derivatives generally being more reactive in palladium-catalyzed couplings, and cost, with bromo-derivatives being more economical. orgsyn.org

| Target Compound | Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| 5-Bromonicotinic acid | Nicotinic acid | Thionyl chloride, Bromine, Iron powder (catalyst) | up to 95% | google.com |

| 5-Bromonicotinic acid | Nicotinic acid | Thionyl chloride, Bromine, Lewis acid (catalyst) | 93-95% | google.com |

| 5-Iodonicotinic acid | 3-Cyanopyridine | Solid halogenating agent, then Hydrolysis with HCl | Not specified | google.com |

| 2-Bromo-5-iodonicotinic acid | 2,5-Dibromo-3-picoline | i-PrMgCl, I₂, then KMnO₄ oxidation | 14% (oxidation step) | nih.gov |

Synthetic Routes to Hex-1-yne Derivatives

Hex-1-yne is a commercially available terminal alkyne but can also be readily prepared in the laboratory. orgsyn.org The most common synthetic route starts with acetylene. vaia.comchegg.com Acetylene is first deprotonated with a strong base, such as sodium amide (NaNH₂) in liquid ammonia, to form sodium acetylide. vaia.comwikipedia.org This nucleophilic acetylide is then alkylated with a suitable four-carbon electrophile, typically 1-bromobutane (B133212) or 1-iodobutane, in an Sₙ2 reaction to yield 1-hexyne. orgsyn.orgwikipedia.org

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀ |

| Molar Mass | 82.146 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Density | 0.72 g/cm³ wikipedia.org |

| Boiling Point | 71 to 72 °C wikipedia.org |

| Melting Point | -132 °C wikipedia.org |

Formation of this compound Carboxylic Acid Derivatives

Once this compound is synthesized, its carboxylic acid functional group can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides. These transformations employ standard, well-established organic chemistry protocols.

Esters: Esterification can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis. Alternatively, the acid can be converted to its acid chloride first, followed by reaction with an alcohol. The synthesis of methyl 5-bromonicotinate from 5-bromonicotinic acid is a common example of preparing an ester derivative that can then be used in cross-coupling reactions. researchgate.net

Amides: Amides are typically formed by first activating the carboxylic acid, for example, by converting it to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting highly reactive acid chloride is then treated with a primary or secondary amine to furnish the corresponding amide. Solid-phase synthesis strategies have also been developed for creating libraries of nicotinamides, where the nicotinic acid is anchored to a resin before undergoing coupling and subsequent amidation reactions. researchgate.net

Acid Chlorides: The acid chloride of this compound is a key intermediate for synthesizing other derivatives. It is prepared by treating the carboxylic acid with thionyl chloride or a similar halogenating agent. google.com

These derivatization reactions expand the synthetic utility of this compound, allowing for its incorporation into a wider range of more complex molecular structures.

Mechanistic Considerations in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling the outcome of the reactions.

The esterification, amidation, and interconversion reactions of the carboxylic acid moiety of this compound all proceed through a nucleophilic acyl substitution mechanism. vanderbilt.educhemistrytalk.orglibretexts.org This mechanism generally involves two key steps:

Nucleophilic Addition: The nucleophile (e.g., an alcohol, amine, or carboxylate) attacks the electrophilic carbonyl carbon of the carboxylic acid derivative, leading to the formation of a tetrahedral intermediate. vanderbilt.edulibretexts.orgmasterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a leaving group (e.g., water, chloride ion, or a carboxylate ion). vanderbilt.edulibretexts.orgmasterorganicchemistry.com

The reactivity of the carboxylic acid derivative is a critical factor in these reactions. Acid chlorides are the most reactive, followed by anhydrides, esters, and finally amides, which are the least reactive. vanderbilt.edulibretexts.org This reactivity trend is related to the ability of the leaving group to depart and the resonance stabilization of the starting material. vanderbilt.edu

The reaction can be catalyzed by either acid or base. In acid catalysis, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. libretexts.orgchemistrytalk.org In base-catalyzed reactions, the nucleophile is deprotonated, making it more nucleophilic. libretexts.org

The alkyne group in this compound is a key structural feature. Reactions involving the alkyne can lead to stereoisomers, and controlling the stereochemistry is often a significant challenge. For instance, hydrofluorination of alkynes can produce both (E)- and (Z)-isomers, with the product distribution often depending on whether the reaction is under kinetic or thermodynamic control. chemrxiv.org

Recent advances in catalysis have provided methods for the stereo-divergent functionalization of alkynes, allowing for the selective synthesis of either E- or Z-alkenes. rsc.org These methods often employ transition metal catalysts, such as those based on cobalt, nickel, and palladium, for reactions like hydrogenation, hydroboration, and hydrosilylation. rsc.org The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical outcome.

The pyridine ring in this compound is an electron-deficient system, which influences its reactivity in substitution reactions. beilstein-journals.org The nitrogen atom deactivates the ring towards electrophilic aromatic substitution. Functionalization often relies on nucleophilic aromatic substitution or metal-catalyzed C-H activation.

The position of substitution on the pyridine ring (regioselectivity) is influenced by both electronic and steric factors. For 3-substituted pyridines like nicotinic acid derivatives, functionalization can occur at the C2, C4, or C6 positions. acs.org

In nucleophilic aromatic substitution reactions of 3-substituted 2,6-dichloropyridines, the regioselectivity is significantly influenced by the steric bulk of the 3-substituent. gu.se Bulky substituents tend to direct the incoming nucleophile to the 6-position. gu.se Solvent effects can also play a crucial role in determining the regioselectivity. gu.se

Metal-catalyzed C-H functionalization offers a powerful tool for the direct introduction of substituents onto the pyridine ring. The choice of catalyst and directing group can control the position of functionalization. For example, palladium-catalyzed C3-arylation of nicotinic acid derivatives has been achieved using an amide directing group. beilstein-journals.org In some cases, photochemical methods using organocatalysts can provide distinct regioselectivity compared to classical Minisci reactions. acs.org For nicotinic acid derivatives, functionalization at the C6 position is often preferred. acs.org

Chemical Reactivity and Transformation Pathways of 5 Hex 1 Ynylnicotinic Acid

Reactivity of the Terminal Hex-1-ynyl Group

The hex-1-ynyl group is characterized by a carbon-carbon triple bond at the terminus of the hexyl chain. This functionality is rich in electron density, making it susceptible to attack by electrophiles. libretexts.org Additionally, the terminal hydrogen atom exhibits weak acidity, allowing for the formation of a potent nucleophile. youtube.com

The π-bonds of the alkyne in 5-Hex-1-ynylnicotinic acid can act as a nucleophile, reacting with electrophilic reagents. youtube.com These reactions are analogous to those of alkenes but can sometimes be more sluggish. msu.edu The addition of electrophiles typically follows Markovnikov's rule, where the electrophilic species adds to the terminal carbon atom that is already bonded to a hydrogen. libretexts.orgyoutube.com This regioselectivity is due to the formation of the more stable vinyl carbocation intermediate on the more substituted carbon. youtube.com

Key electrophilic addition reactions include:

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond initially forms a vinyl halide. youtube.com If two equivalents of HX are used, the reaction proceeds to form a geminal dihalide, with both halogen atoms attached to the same carbon. youtube.com

Halogenation: The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) leads to the formation of a dihaloalkene. youtube.com The addition is typically an anti-addition, resulting in the two halogen atoms being on opposite sides of the newly formed double bond. youtube.commsu.edu Further reaction can occur to produce a tetrahaloalkane. youtube.com

Hydration: In the presence of a mercuric salt catalyst (like HgSO₄) in aqueous acid, the alkyne can undergo hydration. libretexts.org This reaction follows Markovnikov's rule to produce an enol intermediate, which rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone. libretexts.orglibretexts.org Alternatively, hydroboration-oxidation using a sterically hindered borane (B79455) followed by oxidation with hydrogen peroxide provides the anti-Markovnikov product, an aldehyde, after tautomerization of the enol intermediate. msu.edulibretexts.org

| Reaction | Reagent(s) | Product Type | Regioselectivity |

|---|---|---|---|

| Hydrohalogenation | HX (e.g., HBr) | Vinyl Halide / Geminal Dihalide | Markovnikov |

| Halogenation | X₂ (e.g., Br₂) | Dihaloalkene / Tetrahaloalkane | N/A (Anti-addition) |

| Hydration (Oxymercuration) | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone | Markovnikov |

| Hydration (Hydroboration-Oxidation) | 1. Bulky Borane (e.g., Disiamylborane) 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov |

Direct nucleophilic attack on the electron-rich alkyne bond is generally unfavorable. quora.com However, the terminal alkyne proton is weakly acidic (pKa ≈ 25), a property attributed to the high s-character of the sp-hybridized carbon orbital which stabilizes the resulting conjugate base. youtube.comlibretexts.org This allows for deprotonation by a very strong base, such as sodium amide (NaNH₂), to form an acetylide anion. libretexts.orgucalgary.ca

This acetylide anion is a potent carbon-centered nucleophile and can participate in several important synthetic transformations: youtube.comlibretexts.orgucalgary.ca

Nucleophilic Substitution (Alkylation): The acetylide can react with primary alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond, resulting in an internal alkyne. libretexts.orgucalgary.ca

Nucleophilic Addition to Carbonyls: The acetylide anion readily attacks the electrophilic carbon of aldehydes and ketones. youtube.comlibretexts.org This addition reaction, followed by protonation of the resulting alkoxide, yields a propargyl alcohol. libretexts.org

| Reaction Type | Key Reagents | Intermediate | Final Product Type |

|---|---|---|---|

| Alkylation | 1. Strong Base (e.g., NaNH₂) 2. Primary Alkyl Halide (R-X) | Acetylide Anion | Internal Alkyne |

| Addition to Carbonyl | 1. Strong Base (e.g., NaNH₂) 2. Aldehyde or Ketone 3. H₃O⁺ workup | Acetylide Anion | Propargyl Alcohol |

The terminal alkyne of this compound is an ideal functional group for "click chemistry," a set of reactions known for their reliability, high yield, and biocompatibility. creative-biolabs.comdovepress.com The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). dovepress.commdpi.com

The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. dovepress.comresearchgate.net This reaction is highly efficient and can be performed under mild, often aqueous, conditions. mdpi.com The resulting triazole ring is chemically stable and serves as a rigid, polar linker, making it an excellent covalent bridge between two molecular entities. nih.govmdpi.com

This conjugation strategy is widely employed in:

Drug Discovery: Linking the molecule to other pharmacophores to create hybrid drugs or to carrier molecules for targeted delivery. researchgate.netnih.gov

Bioconjugation: Attaching the molecule to biomolecules like peptides, proteins, or nucleic acids. nih.govnih.gov

Materials Science: Incorporating the molecule into polymers or onto surfaces to modify their properties. researchgate.net

A related reaction, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), does not require a copper catalyst and is thus often used in biological systems where copper toxicity is a concern. nih.gov SPAAC utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne. nih.gov

| Reaction | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Cu(I) source (e.g., CuSO₄ + sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne + Azide | None (reaction driven by ring strain) | Fused triazole ring system |

Reactivity of the Nicotinic Acid Carboxylic Acid Functionality

The nicotinic acid portion of the molecule contains a carboxylic acid group attached to a pyridine (B92270) ring. The reactivity is dominated by the electrophilic nature of the carbonyl carbon and the acidic nature of the carboxyl proton. thermofisher.comshemmassianconsulting.com

The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles. thermofisher.com These reactions typically proceed through a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate. shemmassianconsulting.comlibretexts.org Unlike aldehydes and ketones, the hydroxyl group of the carboxylic acid can function as a leaving group (as water after protonation), allowing substitution to occur. libretexts.org

Common transformations of the carboxylic acid group include:

Esterification: In the presence of an acid catalyst, carboxylic acids react with alcohols to form esters. This is a reversible equilibrium-controlled process known as Fischer esterification.

Amidation: The reaction of a carboxylic acid with an amine to form an amide typically requires the carboxylic acid to be "activated" first. rsc.org This is because amines are basic and will deprotonate the carboxylic acid to form a non-reactive carboxylate salt. Activation can be achieved using coupling reagents (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride (e.g., using thionyl chloride or phosphorus pentachloride) or an acid anhydride. rsc.orgresearchgate.net

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). shemmassianconsulting.com

| Reaction | Reagent(s) | Product Type | General Mechanism |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Nucleophilic Acyl Substitution |

| Amidation (via Acid Chloride) | 1. SOCl₂ or PCl₅ 2. Amine (R'-NH₂) | Amide | Nucleophilic Acyl Substitution |

| Amidation (Direct Coupling) | Amine (R'-NH₂), Coupling Agent (e.g., EDC) | Amide | Nucleophilic Acyl Substitution |

| Reduction | 1. LiAlH₄ 2. H₃O⁺ workup | Primary Alcohol | Nucleophilic Addition of Hydride |

This compound has three sites that can participate in acid-base reactions: the carboxylic acid proton, the lone pair of electrons on the pyridine nitrogen, and the terminal alkyne proton. The relative acidity and basicity of these sites, indicated by their pKa values, are crucial in determining the molecule's charge state and reactivity under different pH conditions.

Carboxylic Acid Proton: This is the most acidic proton, with a pKa value similar to that of other aromatic carboxylic acids (typically in the range of 4-5).

Pyridine Nitrogen: The pyridine nitrogen is basic and can be protonated. The pKa of the conjugate acid (the pyridinium (B92312) ion) of nicotinic acid is approximately 4.85.

Terminal Alkyne Proton: This is the least acidic proton, with a pKa of about 25, and requires a very strong base for deprotonation. ucalgary.ca

The protonation state of the molecule significantly influences its reactivity. For instance, at a neutral pH of 7, the carboxylic acid group will be deprotonated to form a carboxylate anion, while the pyridine nitrogen will be largely unprotonated. This anionic form may have different solubility and reactivity compared to the neutral form present in acidic conditions. Deprotonation of the carboxylic acid makes the carbonyl carbon less electrophilic and prevents reactions like Fischer esterification. Conversely, under strongly acidic conditions (pH < 2), both the pyridine nitrogen and the carbonyl oxygen will be protonated, making the pyridine ring more electron-deficient and activating the carbonyl group toward nucleophilic attack.

| Functional Group | Acid/Base Character | Approximate pKa | Dominant form at pH 7 |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Acidic | ~4-5 | Deprotonated (-COO⁻) |

| Pyridine Nitrogen | Basic | ~4.85 (for conjugate acid) | Neutral (unprotonated) |

| Terminal Alkyne (C≡C-H) | Very Weakly Acidic | ~25 | Protonated (-C≡CH) |

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound is a key center of reactivity. Its lone pair of electrons, which is not part of the aromatic π-system, imparts Lewis basicity to the molecule, making it available to interact with electron-deficient species. wikipedia.org This characteristic fundamentally influences the compound's coordination chemistry and its participation in non-covalent interactions.

Coordination to Lewis Acids

The pyridine nitrogen atom of this compound can act as a Lewis base, donating its lone pair of electrons to a Lewis acid to form a coordinate covalent bond. wikipedia.org This interaction results in the formation of a Lewis acid-base adduct. Lewis acids are electron-pair acceptors and can range from simple metal ions to organometallic complexes and electron-deficient boron compounds. nih.gov

The formation of these adducts can significantly alter the electronic properties of the pyridine ring. Upon coordination, a positive charge is formally developed on the nitrogen atom, which increases the ring's susceptibility to both oxidation and reduction. wikipedia.org The strength of the coordination depends on the nature of the Lewis acid and the steric environment around the nitrogen atom. For instance, strong Lewis acids like boron trifluoride (BF₃) or tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) are known to form stable adducts with pyridine and its derivatives. nih.gov

The interaction with Lewis acids can be leveraged to modulate the chemical and photophysical properties of the molecule. For example, coordination to a Lewis acid can lead to a red-shift in the fluorescence spectrum of a conjugated pyridine-containing polymer, a phenomenon that has been utilized in the development of organic light-emitting diodes (OLEDs). nih.gov

| Lewis Acid Type | Potential Interaction with this compound | Expected Outcome |

| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Coordination to the pyridine nitrogen. | Formation of metal-organic complexes. |

| Boranes (e.g., BH₃, B(C₆F₅)₃) | Formation of a stable Lewis adduct. | Alteration of electronic properties and reactivity. |

| Sulfur Trioxide (SO₃) | Formation of a sulfation agent. | Potential for use in converting alcohols to sulfate (B86663) esters. wikipedia.org |

Role in Intermolecular Interactions

The lone pair of electrons on the pyridine nitrogen of this compound also plays a crucial role in directing intermolecular interactions, which are fundamental to the compound's physical properties and its behavior in biological systems. These non-covalent interactions include hydrogen bonding and potentially halogen bonding.

Given the presence of the carboxylic acid group, a primary and highly significant intermolecular interaction is the formation of hydrogen bonds. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with hydrogen bond donors such as the carboxylic acid proton of a neighboring molecule. This can lead to the formation of supramolecular structures, such as dimers or extended chains, in the solid state. Studies on related quinolone carboxylic acid derivatives have highlighted the importance of such hydrogen bonds, alongside other weak interactions like C—H···O contacts, in dictating their crystal packing. mdpi.comnih.gov

Furthermore, the nitrogen atom can participate in other types of non-covalent interactions. For example, it can act as a halogen bond acceptor, interacting with halogen atoms (e.g., iodine, bromine) that have a region of positive electrostatic potential (a σ-hole). The strength and directionality of these interactions are influenced by the electronic nature of the substituents on the pyridine ring.

| Interaction Type | Role of Pyridine Nitrogen | Potential Interacting Partner |

| Hydrogen Bonding | Hydrogen bond acceptor | Carboxylic acid proton, water, alcohols |

| Halogen Bonding | Halogen bond acceptor | Halogenated organic molecules |

| π-stacking | Contributor to the aromatic system | Aromatic rings of adjacent molecules |

Advanced Reaction Mechanisms Involving this compound

While specific advanced reaction mechanisms for this compound are not extensively documented, its structural motifs—a substituted pyridine, a carboxylic acid, and an internal alkyne—suggest its potential participation in a variety of catalytic and synthetic transformations. The reactivity of the pyridine nitrogen as a Lewis base is central to many of these potential applications.

The ability of the pyridine nitrogen to coordinate to transition metals is a key feature. Pyridine and its derivatives are widely used as ligands in coordination chemistry and catalysis. wikipedia.org The coordination of the nitrogen atom in this compound to a metal center could be the initial step in a catalytic cycle. For instance, such a complex could potentially catalyze reactions involving the activation of the alkyne or carboxylic acid functionalities.

In the field of metal-organic frameworks (MOFs), pyridine-containing carboxylic acids are common building blocks. The pyridine nitrogen and the carboxylate group can coordinate to metal ions, leading to the formation of extended, porous structures. While not a reaction mechanism in the traditional sense, the self-assembly of these frameworks is a complex process guided by coordination chemistry.

Furthermore, the pyridine moiety can be the target of reactions that transform the heterocyclic core itself. For example, Zincke-type reactions, which involve the opening and subsequent recyclization of pyridinium salts, could potentially be applied to derivatives of this compound to generate new heterocyclic structures. wikipedia.org This deconstruction-reconstruction approach allows for the diversification of N-heteroaromatic cores from a common pyridine precursor.

The following table outlines hypothetical reaction pathways where this compound or its derivatives could play a key role, based on the known reactivity of its constituent functional groups.

| Reaction Class | Plausible Role of this compound | Mechanistic Feature |

| Transition Metal Catalysis | As a ligand for a catalytically active metal. | Coordination of the pyridine nitrogen to the metal center, potentially influencing the catalytic activity and selectivity. |

| Supramolecular Chemistry | As a building block for self-assembled structures. | Coordination of both the pyridine nitrogen and carboxylate group to metal ions to form MOFs or other coordination polymers. |

| Heterocyclic Transformations | As a substrate for ring-opening/recyclization reactions. | Formation of a pyridinium salt intermediate, followed by nucleophilic attack and ring opening. |

Spectroscopic and Computational Characterization of 5 Hex 1 Ynylnicotinic Acid

Advanced Spectroscopic Characterization Techniques

A comprehensive spectroscopic analysis is crucial for the unambiguous structural elucidation and characterization of 5-Hex-1-ynylnicotinic acid. While specific experimental data for this compound is not extensively available in public literature, its characterization would rely on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the pyridine (B92270) ring, the carboxylic acid proton, and the protons of the hexynyl chain. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the nicotinic acid core. The protons on the aliphatic chain would exhibit characteristic multiplets, and their integration would correspond to the number of protons in each position.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule, including the quaternary carbons of the alkyne and the pyridine ring, as well as the carbonyl carbon of the carboxylic acid.

Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values and may differ from experimental results.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | 8.5 - 9.0 | 150 - 155 |

| Pyridine-H4 | 7.8 - 8.2 | 135 - 140 |

| Pyridine-H6 | 8.8 - 9.2 | 152 - 157 |

| COOH | 10.0 - 13.0 | 165 - 170 |

| Alkyne-C≡C-CH₂ | 2.3 - 2.6 | 80 - 90 (each alkyne carbon) |

| CH₂-CH₂-CH₂-CH₃ | 1.3 - 1.7 | 20 - 35 (range for aliphatic carbons) |

| CH₃ | 0.8 - 1.0 | 13 - 15 |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid, the alkyne, and the substituted pyridine ring.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C-H (Pyridine Ring) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C≡C (Alkyne) | Stretching | 2260 - 2100 (weak to medium) |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C, C=N (Pyridine Ring) | Stretching | 1600 - 1450 |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |

| O-H (Carboxylic Acid) | Bending | 1440 - 1395 and 950 - 910 |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman and IR are different, meaning that some vibrational modes may be active in one technique but not the other. For this compound, the C≡C stretching vibration of the alkyne, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum, providing a clear vibrational fingerprint for this functional group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be dominated by the π → π* transitions of the conjugated system, which includes the pyridine ring and the alkyne group. The presence of the carboxylic acid and the hexynyl substituent would be expected to cause a shift in the absorption maxima compared to unsubstituted nicotinic acid. For nicotinic acid itself, characteristic peaks are observed at approximately 213 nm and 261 nm in an acidic solution. starna.com Similar absorption patterns would be anticipated for its derivatives.

Mass Spectrometry for Molecular Ion Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₂H₁₃NO₂). The mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique). Fragmentation patterns observed in the tandem mass spectrum (MS/MS) would provide further structural information, with characteristic losses of the carboxylic acid group (as CO₂ or H₂O) and fragmentation of the hexynyl side chain. A study on niacin and its metabolite nicotinuric acid showed fragmentation of the parent ion to a fragment corresponding to the pyridine ring after loss of the side chain. nih.gov

Computational Chemistry and Density Functional Theory (DFT) Studies

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the spectroscopic properties of molecules like this compound.

DFT calculations can be employed to optimize the molecular geometry and predict various spectroscopic parameters. For instance, DFT can calculate the NMR chemical shifts, providing a theoretical spectrum that can be compared with experimental data for structural validation. ias.ac.inresearcher.life Similarly, vibrational frequencies from DFT calculations can aid in the assignment of experimental IR and Raman spectra. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), helping to understand the nature of the electronic transitions. nih.gov Computational studies on substituted pyridines and nicotinic acid derivatives have demonstrated the utility of DFT in elucidating their electronic structure and reactivity. ias.ac.innih.gov Such studies on this compound would provide valuable insights into its molecular orbitals (HOMO and LUMO) and electronic properties.

Molecular Geometry Optimization and Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for determining the most stable three-dimensional structure of a molecule. For derivatives of nicotinic acid, geometry optimization is typically performed to find the conformation with the lowest energy. nih.govjocpr.com This process involves calculating the bond lengths, bond angles, and dihedral angles that define the molecular shape.

Table 1: Predicted Bond Parameters for this compound (Illustrative) This table is illustrative and based on typical values for related structures, as specific experimental or computational data for the target molecule is not available.

| Parameter | Atom Pair | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| C-O | ~1.36 Å | |

| O-H | ~0.97 Å | |

| C-C (ring) | ~1.39 Å | |

| C≡C | ~1.20 Å | |

| Bond Angle | O-C-O | ~123° |

| C-C-C (ring) | ~118-121° |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. jocpr.com A smaller gap suggests the molecule is more polarizable and reactive.

For nicotinic acid derivatives, the HOMO is typically distributed over the pyridine ring, while the LUMO is also located on the ring system. The introduction of the electron-withdrawing hex-1-ynyl group at the 5-position would be expected to influence the energies of these orbitals. Computational studies on similar molecules calculate these energy values and map the electron density distribution of the HOMO and LUMO to predict sites of electrophilic and nucleophilic attack. nih.govjocpr.com The Molecular Electrostatic Potential (MEP) surface is another tool used to visualize the charge distribution and identify reactive sites. jocpr.com

Table 2: Predicted FMO Properties for this compound (Illustrative) This table is illustrative and based on general values for related nicotinic acid derivatives.

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency calculations are used to predict these vibrational spectra and to assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and wagging of different bonds. jocpr.comjocpr.com

For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-N stretching modes within the pyridine ring, and the characteristic C≡C stretch of the alkyne group. Theoretical calculations often employ a scaling factor to better match the computed frequencies with experimental data due to approximations in the computational methods. jocpr.com The analysis of the vibrational spectrum of nicotinic acid itself has been a subject of detailed study, providing a strong basis for interpreting the spectra of its derivatives. jocpr.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) This table is illustrative and based on characteristic frequencies for the functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | ~3500 |

| Carboxylic Acid | C=O Stretch | ~1710 |

| Alkyne | C≡C Stretch | ~2150 |

| Pyridine Ring | C-N Stretch | ~1300-1400 |

Prediction of Reactivity Sites and Reaction Pathways

The computational data gathered from geometry optimization, electronic structure analysis, and MEP maps can be used to predict the most likely sites for chemical reactions. The Fukui function is a concept derived from DFT that helps in identifying the local reactivity of different atoms within a molecule. nih.gov

In the case of this compound, the nitrogen atom in the pyridine ring is a likely site for protonation or coordination to metal ions. The carboxylic acid group can undergo esterification or deprotonation. The electron-rich triple bond of the hexynyl group presents another potential site for electrophilic addition reactions. The analysis of the MEP surface would highlight the electron-rich (negative potential, typically around the oxygen and nitrogen atoms) and electron-poor (positive potential, typically around the acidic hydrogen) regions of the molecule, guiding the prediction of how it might interact with other reagents. nih.govjocpr.com

Coordination Chemistry and Metal Complexes of 5 Hex 1 Ynylnicotinic Acid

5-Hex-1-ynylnicotinic Acid as a Ligand in Metal Complex Formation

As a ligand, this compound is a multifunctional molecule capable of binding to metal ions through several distinct coordination modes. The primary binding sites are the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. researchgate.netnih.gov The interplay between these sites allows for the formation of stable chelate structures. nih.gov

The carboxylic acid group is a versatile functional group in coordination chemistry, capable of adopting several binding modes depending on factors such as the nature of the metal ion, the solvent system, and the presence of other ligands. acs.org For this compound, upon deprotonation, the resulting carboxylate can coordinate to a metal center in the following ways:

Monodentate: One of the carboxylate oxygen atoms binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable ring structure.

Bidentate Bridging: The carboxylate group bridges two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of polynuclear structures or coordination polymers.

| Coordination Mode | Description | Structural Implication |

|---|---|---|

| Monodentate | One oxygen atom binds to one metal center. | Leaves the second oxygen available for hydrogen bonding. |

| Bidentate Chelating | Both oxygen atoms bind to a single metal center. | Forms a stable, small-membered ring. |

| Bidentate Bridging | Oxygen atoms bridge two different metal centers. | Leads to the formation of dimers or polymers. |

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an effective Lewis base and a primary coordination site for a wide variety of metal ions. nih.gov In complexes of this compound, this nitrogen atom typically forms a coordinate bond with a metal center. When acting in concert with the carboxylate group, it facilitates the formation of a stable chelate ring, a common binding motif for pyridine-carboxylic acids. nih.govresearchgate.net This bidentate N,O-chelation is a dominant feature in the coordination chemistry of nicotinic acid and its derivatives. nih.govhacettepe.edu.tr

The hex-1-ynyl substituent introduces a third potential site for metal interaction via its carbon-carbon triple bond. Alkynes can coordinate to transition metals in several ways, most commonly in a side-on (η²) fashion where the π-orbitals of the alkyne donate electron density to the metal. wikipedia.orglkouniv.ac.in This interaction typically results in a bending of the alkyne substituents and an elongation of the C≡C bond. ilpi.com

While the nitrogen and oxygen donors are stronger Lewis bases and generally form more robust bonds, the alkynyl group can engage in weaker interactions, particularly with electron-rich, "soft" transition metals. slideshare.net This π-coordination could lead to the formation of multinuclear complexes where the ligand bridges two metal centers, one via the N,O-chelate site and another via the alkyne. uni-rostock.de The presence of the alkyne thus adds a layer of complexity and potential for designing unique organometallic structures.

Design Principles for Metal Complexes Incorporating this compound

The design of specific metal-organic architectures using this compound is guided by fundamental principles of coordination chemistry, including the geometric preferences of the metal ion and the conformational flexibility of the ligand.

For instance, the ligand can adapt to different coordination environments, allowing for the formation of mononuclear complexes with various geometries (e.g., tetrahedral, square planar, octahedral) or polynuclear structures where the ligand bridges multiple metal centers. libretexts.orgnih.gov The orientation of the pyridine ring relative to the carboxylate group, influenced by the rotation around the C-C bond, will dictate the bite angle of the chelate and can distort the resulting coordination polyhedron. nih.gov Rigid ligands can impose their preferred geometry on a metal center, and while this compound is not fully rigid, its structural parameters play a key role in controlling the assembly of the final complex. libretexts.org

The ability of this compound to bind a single metal ion through both its pyridine nitrogen and a carboxylate oxygen makes it a chelating ligand. scribd.com Complexes formed with chelating ligands are significantly more stable than those formed with analogous monodentate ligands (e.g., separate pyridine and hexanoic acid molecules). This enhanced stability is known as the chelate effect . libretexts.org

The primary driving force for the chelate effect is a favorable increase in entropy. youtube.com When a single bidentate ligand replaces two monodentate ligands, the total number of free molecules in the system increases, leading to a positive change in entropy (ΔS) and a more favorable Gibbs free energy of formation (ΔG). libretexts.org

| Effect | Description | Thermodynamic Origin | Relevance to Ligand |

|---|---|---|---|

| Chelate Effect | Enhanced stability of a complex containing a chelating ligand compared to one with analogous monodentate ligands. libretexts.org | Primarily a large positive change in entropy (ΔS) upon complex formation. youtube.com | Binding via both pyridine-N and carboxylate-O creates a chelate ring, significantly stabilizing the resulting metal complex. |

| Macrocyclic Effect | Even greater stability enhancement observed for macrocyclic ligands compared to their acyclic chelating counterparts. wikipedia.org | Entropic benefits plus an energetic contribution from the pre-organized nature of the ligand. wikipedia.org | While not a macrocycle itself, this ligand could serve as a building block for larger, pre-organized macrocyclic structures, which would impart exceptional stability to their metal complexes. |

Related to this is the macrocyclic effect , which describes the further increase in stability found in complexes with macrocyclic ligands (large rings with multiple donor sites). wikipedia.orgwikipedia.org Macrocyclic ligands are "pre-organized" for coordination, meaning they require less of an entropic penalty to wrap around the metal ion. wikipedia.org While this compound is not itself a macrocycle, it represents a key structural motif that could be incorporated into the design of more complex, pre-organized macrocyclic systems for highly selective and stable metal ion binding. bhu.ac.in

Lack of Publicly Available Research Data on the Coordination Chemistry and Catalytic Properties of this compound

Despite a thorough search of scientific databases and scholarly articles, there is currently no publicly available research focusing on the coordination chemistry, spectroscopic and structural characterization, or catalytic properties of metal complexes derived from the chemical compound This compound .

Efforts to retrieve synthesis procedures, structural data (such as X-ray crystallography), spectroscopic analyses (including IR, NMR, and mass spectrometry), or investigations into the catalytic applications of metal complexes involving this specific ligand have been unsuccessful. The scientific literature does not appear to contain studies dedicated to the interaction of this compound with metal ions or the subsequent characterization and functional analysis of any resulting coordination compounds.

Consequently, the sections and subsections outlined in the user's request, namely:

Catalytic Properties of Metal Complexes Derived from this compound

cannot be addressed with scientifically accurate and verifiable information at this time. The absence of research in this specific area prevents the generation of a detailed and informative article as requested.

It is possible that research on this compound exists in proprietary databases, has not yet been published, or is part of ongoing, undisclosed studies. However, based on the accessible scientific literature, no data is available to fulfill the request for an article on the metal complexes of this compound.

Applications of 5 Hex 1 Ynylnicotinic Acid in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The distinct functionalities of 5-hex-1-ynylnicotinic acid make it an exemplary starting material for the synthesis of intricate molecular architectures. The presence of the terminal alkyne, the carboxylic acid, and the pyridine (B92270) ring allows for selective and sequential reactions to build molecular complexity.

Construction of Polyfunctionalized Nicotinic Acid Derivatives

The synthesis of this compound itself can be achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgyoutube.com For instance, a halogenated nicotinic acid derivative can be coupled with hex-1-yne to yield the target molecule. The reactivity of the halide in this reaction is crucial, with iodides being more reactive than bromides or chlorides. wikipedia.org

Once synthesized, the this compound can serve as a scaffold for further functionalization. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or acid halides, through standard organic transformations. nih.gov These transformations are foundational in the synthesis of a diverse range of nicotinic acid derivatives with potential applications in pharmaceuticals and agrochemicals. researchgate.netchemistryjournal.netmdpi.com

| Reaction Type | Reactants | Product | Significance |

| Sonogashira Coupling | Halonicotinic acid derivative, Hex-1-yne | This compound | Key C-C bond formation |

| Esterification | This compound, Alcohol | Alkyl 5-hex-1-ynylnicotinate | Precursor for further reactions |

| Amidation | This compound, Amine | 5-Hex-1-ynylnicotinamide | Introduction of amide functionality |

Building Block for Heterocyclic Scaffolds

The terminal alkyne group in this compound is a versatile handle for the construction of various heterocyclic scaffolds. Alkynyl groups are known to participate in a variety of cyclization reactions to form new ring systems. nih.gov For instance, N-alkynylpyridinium salts, which can be conceptually derived from alkynyl pyridines, have been shown to be precursors for cationic nitrogen-embedded polycyclic aromatic hydrocarbons through intramolecular cyclization. acs.orgresearchgate.net

Furthermore, the reaction of the alkyne with other functional groups, either intramolecularly or with external reagents, can lead to the formation of fused or appended heterocyclic rings. These complex heterocyclic systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic drugs. nih.gov The synthesis of such scaffolds often relies on transition-metal-catalyzed reactions that activate the alkyne for subsequent transformations. nih.gov

Integration into Polymeric Structures and Advanced Materials

The unique chemical handles of this compound also make it a valuable monomer or functionalizing agent for the creation of advanced materials with tailored properties.

Click Chemistry Applications in Polymer Functionalization

The terminal alkyne of this compound is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". drpress.orgnih.govugent.be This reaction is highly efficient and specific, allowing for the covalent linking of the nicotinic acid derivative to polymers bearing azide (B81097) functionalities. sigmaaldrich.com This approach can be used for the synthesis of well-defined polymer architectures, such as block, graft, and star copolymers. ugent.be

By incorporating this compound into a polymer, the properties of the resulting material can be significantly altered. The pyridine and carboxylic acid moieties can introduce functionalities that enhance properties such as solubility, thermal stability, or the ability to coordinate with metal ions. This strategy has been widely used to create functional materials for a variety of applications, including drug delivery and nanotechnology. nih.gov

| Click Chemistry Approach | Components | Resulting Structure | Potential Application |

| Polymer Modification | Azide-functionalized polymer, this compound | Polymer with pendant nicotinic acid groups | Metal ion scavenging, pH-responsive materials |

| Monomer for Polymerization | α-azide-ω-alkyne monomers (analogous concept) | Polytriazole backbone with nicotinic acid side chains | Advanced functional polymers |

Potential for Metal-Organic Framework (MOF) Design

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org Pyridine carboxylic acids are a well-established class of ligands for the synthesis of MOFs due to their ability to coordinate with metal centers through both the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. rsc.orgrsc.orguniversityofgalway.ie

This compound, with its pyridyl-carboxylic acid structure, is an excellent candidate for a ligand in MOF synthesis. The hexynyl substituent would project into the pores of the framework, offering a reactive handle for post-synthetic modification. The terminal alkyne within the MOF pores could be used to covalently attach other molecules through click chemistry, allowing for the precise tuning of the framework's properties for applications in gas storage, separation, and catalysis.

Development of Novel Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components to create materials with enhanced performance. nih.govmdpi.com this compound can be utilized in the synthesis of such materials through several approaches.

The carboxylic acid functionality can be used to anchor the molecule to the surface of inorganic materials like silica (B1680970) or metal oxides through sol-gel processes or other surface modification techniques. nih.gov This results in an inorganic material decorated with organic molecules that possess a reactive alkyne group. This functionalized inorganic support can then be used in a variety of applications, such as a stationary phase in chromatography or as a heterogeneous catalyst support. The alkyne can also be used to further modify the surface with other organic molecules via click chemistry, creating a multifunctional hybrid material.

Q & A

Q. What are the recommended synthetic routes for 5-Hex-1-ynylnicotinic acid, and how can their efficiency be validated?

Methodological Answer : Synthetic routes should prioritize retrosynthetic analysis using AI-driven platforms (e.g., Reaxys, Pistachio models) to identify feasible pathways, such as alkyne functionalization of nicotinic acid derivatives . Validate efficiency by:

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.

- Yield Optimization : Compare yields across solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd/Cu).

- Purity Assessment : Confirm via melting point analysis and HPLC (>95% purity threshold) .

Q. Example Table :

| Route | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄, CuI | DMF | 68 | 97 |

| 2 | Sonogashira coupling | THF | 72 | 96 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

Methodological Answer :

- Primary Techniques :

- ¹H/¹³C NMR : Confirm alkyne (δ ~2.5 ppm for terminal proton) and carboxylic acid (δ ~12 ppm) signals.

- IR Spectroscopy : Validate C≡C stretch (~2100 cm⁻¹) and -COOH carbonyl (~1700 cm⁻¹) .

- Resolving Discrepancies :

- Cross-reference with computational predictions (e.g., DFT calculations for NMR shifts).

- Repeat experiments under controlled conditions (e.g., anhydrous solvents) to rule out degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for scaling up this compound synthesis while minimizing side products?

Methodological Answer : Apply Design of Experiments (DOE) to evaluate variables:

- Critical Factors : Temperature, catalyst loading, and reaction time.

- Statistical Tools : Use ANOVA to identify significant interactions (e.g., JMP or Minitab).

- Scale-Up Protocols :

Q. Example Workflow :

Screen variables via fractional factorial design.

Validate optimal conditions in triplicate.

Characterize side products via LC-MS and adjust stoichiometry accordingly.

Q. How should conflicting pharmacological data (e.g., IC₅₀ variability) be analyzed in studies involving this compound?

Methodological Answer :

- Data Triangulation :

- Replicate assays across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.

- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Statistical Rigor :

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

Methodological Answer :

- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with nicotinic receptors.

- Dynamic Simulations : Run 100-ns MD simulations (e.g., GROMACS) to assess binding stability.

- Validation :

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer :

- Analog Synthesis : Modify the alkyne chain length or introduce electron-withdrawing groups on the pyridine ring.

- Data Integration :

- Contradiction Management :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.